molecular formula C11H9ClN2O3 B2861274 1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione CAS No. 638137-54-9

1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione

Cat. No. B2861274
CAS RN: 638137-54-9
M. Wt: 252.65
InChI Key: PNJWAPSQMXYJIR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)methyl-1,3-diazinane-2,4,6-trione, also known as 2-chloro-1,3-diazinane-2,4,6-trione, is a heterocyclic compound composed of two nitrogen atoms, two oxygen atoms, and one chlorine atom. This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of various organometallic compounds, such as palladium and platinum complexes.

Scientific Research Applications

Vibrational Spectroscopy and Quantum Mechanical Study

1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione has been studied for its vibrational spectroscopic properties using FT-IR and FT-Raman techniques. The investigation provided insights into its molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering. These studies are crucial for understanding the compound's structural and electronic characteristics, which are essential for predicting its reactivity and interactions in various chemical contexts (Kuruvilla et al., 2018).

Molecular Docking Studies for Antidepressant Properties

Synthesis of Chromene Derivatives for Anticancer Drugs

In another application, the compound was used in the synthesis of chromene derivatives, which were studied for their potential as anticancer drugs. The precise chemical shifts assignments obtained through Nuclear Magnetic Resonance (NMR) and the structural analysis through DFT calculations provided insights into the most stable stereoisomers. Docking and molecular dynamic studies suggest that these stereoisomers may act as DNA intercalators, qualifying them as potential leads for new anticancer drugs (Santana et al., 2020).

Electrophile and Nucleophile Synthesis

This compound's versatility is further demonstrated in its dual role as both an electrophile and nucleophile in synthetic chemistry. This property was exploited in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, serving as probes for studying the Drosophila nicotinic receptor interaction. This innovative approach underscores the compound's potential in designing receptor-specific probes (Zhang, Tomizawa, & Casida, 2004).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)6-14-10(16)5-9(15)13-11(14)17/h1-4H,5-6H2,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJWAPSQMXYJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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